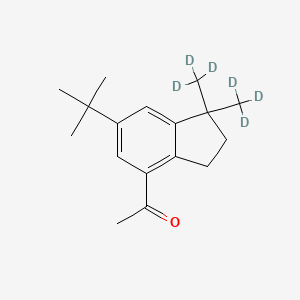

Celestolide-d6 (major)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Celestolide-d6 is a labeled form of Celestolide, a synthetic musk compound used primarily in fragrance compositions and perfumes for its long-lasting scent . Synthetic musks are designed to emulate the scent of natural musks, which are derived from animals like deer and civet . Celestolide-d6 is specifically used as a reference material in scientific research and analytical studies .

Métodos De Preparación

The synthesis of Celestolide-d6 involves the incorporation of deuterium atoms into the Celestolide molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The exact synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature. the general approach involves the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium .

Análisis De Reacciones Químicas

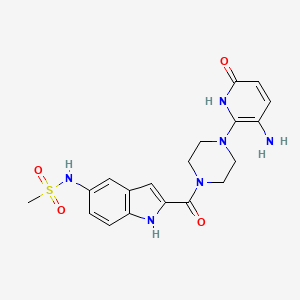

Celestolide-d6, like other synthetic musks, can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Aplicaciones Científicas De Investigación

Celestolide-d6 is used extensively in scientific research for various applications:

Analytical Chemistry: It serves as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to study the behavior of synthetic musks.

Environmental Studies: Researchers use Celestolide-d6 to track the environmental fate and transport of synthetic musks, as these compounds are known to persist in the environment and bioaccumulate in wildlife.

Mecanismo De Acción

The mechanism of action of Celestolide-d6, like other synthetic musks, involves its interaction with olfactory receptors in the human nose. These receptors are part of the G-protein coupled receptor family, which triggers a signal transduction pathway leading to the perception of scent. The exact molecular targets and pathways involved in this process are still under investigation .

Comparación Con Compuestos Similares

Celestolide-d6 belongs to the class of polycyclic musks, which are known for their stability and long-lasting fragrance. Similar compounds include:

Galaxolide: Another polycyclic musk with a similar scent profile and stability.

Tonalide: Known for its strong musk odor and widespread use in personal care products.

Muscone: A macrocyclic musk that closely resembles the natural musk scent. Celestolide-d6 is unique due to its deuterium labeling, which makes it particularly useful in analytical and environmental studies.

Propiedades

Fórmula molecular |

C17H24O |

|---|---|

Peso molecular |

250.41 g/mol |

Nombre IUPAC |

1-[6-tert-butyl-1,1-bis(trideuteriomethyl)-2,3-dihydroinden-4-yl]ethanone |

InChI |

InChI=1S/C17H24O/c1-11(18)14-9-12(16(2,3)4)10-15-13(14)7-8-17(15,5)6/h9-10H,7-8H2,1-6H3/i5D3,6D3 |

Clave InChI |

IKTHMQYJOWTSJO-SCPKHUGHSA-N |

SMILES isomérico |

[2H]C([2H])([2H])C1(CCC2=C(C=C(C=C21)C(C)(C)C)C(=O)C)C([2H])([2H])[2H] |

SMILES canónico |

CC(=O)C1=C2CCC(C2=CC(=C1)C(C)(C)C)(C)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-3-[4-amino-3-(hydroxymethyl)-5-methylphenyl]prop-2-enenitrile](/img/structure/B13862119.png)

![4-[2-(4-Methyl-6-phenylpyridazin-3-yl)oxyethyl]morpholine](/img/structure/B13862134.png)

![Phenyl(6-pyridin-2-ylimidazo[1,2-a]pyridin-2-yl)methanone](/img/structure/B13862138.png)